molecular formula C9H14O3 B14428393 Methyl 8-hydroxyoct-5-ynoate CAS No. 85924-38-5

Methyl 8-hydroxyoct-5-ynoate

Katalognummer: B14428393
CAS-Nummer: 85924-38-5
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: PLHUQXLGDPCPPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-hydroxyoct-5-ynoate is an organic compound with the molecular formula C9H16O3. It is a derivative of octynoic acid, featuring a hydroxyl group at the 8th position and a methyl ester group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 8-hydroxyoct-5-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . Another method involves the oxidation of acetylenic fatty esters using reagents like selenium dioxide and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-hydroxyoct-5-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 8-hydroxyoct-5-ynoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 8-hydroxyoct-5-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. For example, it can undergo nucleophilic attack by enolate ions or electrophilic attack by oxidizing agents .

Vergleich Mit ähnlichen Verbindungen

Methyl 8-hydroxyoct-5-ynoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Eigenschaften

CAS-Nummer

85924-38-5

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

methyl 8-hydroxyoct-5-ynoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3

InChI-Schlüssel

PLHUQXLGDPCPPU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCC#CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.